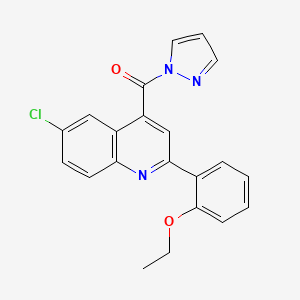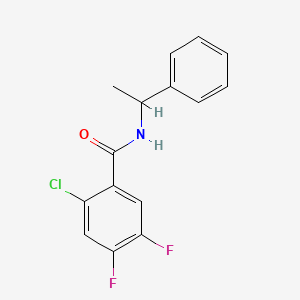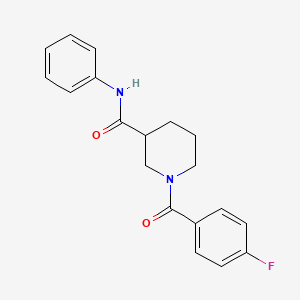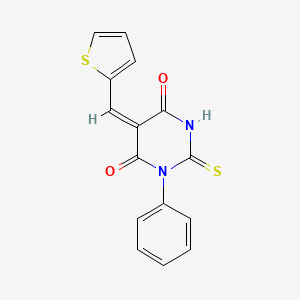![molecular formula C14H21NO2 B4793265 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine](/img/structure/B4793265.png)
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine
Übersicht
Beschreibung
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine, also known as MPJP, is a chemical compound that belongs to the family of pyrrolidines. It is a potential drug candidate that has gained significant attention in recent years due to its potential applications in scientific research. MPJP is a synthetic compound that is not found in nature and is produced through a specific synthesis method.
Wirkmechanismus
The mechanism of action of 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine involves its binding to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in various cellular processes such as calcium signaling, protein folding, and cell survival. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine binds to the sigma-1 receptor and modulates its activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has been shown to have various biochemical and physiological effects. It has been found to modulate calcium signaling, leading to an increase in intracellular calcium levels. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has also been found to regulate the activity of various ion channels and transporters, leading to changes in cellular excitability and neurotransmitter release. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has been shown to have neuroprotective effects and can protect against various neurotoxic insults.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has several advantages for lab experiments. It is a synthetic compound that can be produced in large quantities and is readily available. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the receptor's role in various diseases. However, there are also limitations to using 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine in lab experiments. Its mechanism of action is not fully understood, and its effects on other molecular targets are not well characterized.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine. One direction is to further investigate its mechanism of action and its effects on other molecular targets. Another direction is to study its potential applications in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine can also be used as a tool to study the sigma-1 receptor and its role in various physiological and pathological processes. Overall, 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has significant potential as a drug candidate and a tool for scientific research.
Wissenschaftliche Forschungsanwendungen
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine has been found to have potential applications in scientific research. It has been shown to have a high affinity for the sigma-1 receptor, which is a molecular target that is involved in various physiological and pathological processes. 1-[3-(3-methoxyphenoxy)propyl]pyrrolidine can be used as a tool to study the sigma-1 receptor and its role in various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Eigenschaften
IUPAC Name |
1-[3-(3-methoxyphenoxy)propyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-6-4-7-14(12-13)17-11-5-10-15-8-2-3-9-15/h4,6-7,12H,2-3,5,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZOCWLNKSKDYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCN2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4793185.png)
![N-butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4793197.png)
![diisopropyl 5-[({[2-(methoxycarbonyl)phenyl]amino}carbonyl)amino]isophthalate](/img/structure/B4793214.png)
![5,7-dimethyl-2-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4793220.png)



![3-chloro-N-[4-(4-methyl-1-piperidinyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4793247.png)
![3-bromo-5-(4-ethylphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4793253.png)
![3-[4-(benzyloxy)phenyl]-5-ethyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4793272.png)



![methyl 1-[3-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4793280.png)